molecular formula C23H16ClFN2O2S B2871056 3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894538-88-6

3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2871056
CAS No.: 894538-88-6
M. Wt: 438.9
InChI Key: NFSFNTUYIDJGSI-UHFFFAOYSA-N
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Description

3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound with a unique spiro structure It contains a dihydrospiro[indole-3,2'-[1,3]thiazolidine] core, which is substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes

The synthesis of 3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the indole core through Fischer indole synthesis.

  • Introduction of the spiro structure by cyclization reactions.

  • Functionalization with chlorophenyl and fluorophenyl groups using electrophilic aromatic substitution or Friedel-Crafts reactions.

Reaction Conditions

Each step of the synthesis requires specific conditions, such as:

  • Temperature control (ranging from -78°C to 150°C).

  • Use of catalysts (e.g., Lewis acids for Friedel-Crafts reactions).

  • Solvents like dichloromethane, toluene, or ethanol.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would involve optimizing these reactions to maximize yield and purity, often employing continuous flow techniques and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione can undergo various types of chemical reactions, including:

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: With agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation or nitration under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide in acidic medium.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

Depending on the reaction conditions, the compound can yield a range of products, including oxidized derivatives, reduced forms, or substituted analogs with various functional groups.

Scientific Research Applications

3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione has significant applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Potential use in studying protein-ligand interactions and cellular pathways.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The exact mechanism by which 3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exerts its effects can vary depending on the application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include kinases or other signaling proteins, affecting cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

When compared with other spiro compounds or indole derivatives, 3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione stands out due to its distinct functional groups and spiro structure, which impart unique chemical and biological properties. Similar compounds might include:

  • Spiro[indole-3,2'-oxindoles]

  • Spiro[indoline-3,2'-thiazolidines]

  • Indole-based kinase inhibitors

Each of these analogs has its own set of properties, but the combination of the chlorophenyl and fluorophenyl groups in this compound provides a distinct profile that can be leveraged for various specialized applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2S/c24-16-8-10-18(11-9-16)27-21(28)14-30-23(27)19-6-1-2-7-20(19)26(22(23)29)13-15-4-3-5-17(25)12-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSFNTUYIDJGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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